molecular formula C14H12BrNO4S B7627640 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid

3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid

Cat. No. B7627640
M. Wt: 370.22 g/mol
InChI Key: MNOZCCCMFSAVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid, also known as BMSB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). BMSB has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX activity, 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid can also inhibit the expression of matrix metalloproteinases, which are enzymes involved in tissue remodeling and inflammation. In addition, 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid in lab experiments is its well-established synthesis method and pharmacological properties. 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been extensively studied and has a good safety profile. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid. One of the areas of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been shown to have neuroprotective effects and can reduce inflammation in the brain. Another area of interest is the development of novel formulations of 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid that can improve its solubility and bioavailability. This can enhance its pharmacological properties and increase its therapeutic potential. Finally, further studies are needed to investigate the long-term safety and efficacy of 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid in various disease models.

Synthesis Methods

The synthesis of 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid involves a multistep process that starts with the reaction of 2-bromo-4-methylphenol with thionyl chloride to form the corresponding chlorosulfonate. The chlorosulfonate is then reacted with 3-aminobenzoic acid to form 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has also been reported to have anticancer effects by inducing apoptosis and inhibiting tumor growth.

properties

IUPAC Name

3-[(2-bromo-4-methylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c1-9-5-6-13(12(15)7-9)16-21(19,20)11-4-2-3-10(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOZCCCMFSAVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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